molecular formula C17H23BrN2O3 B12103883 tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate

tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate

Cat. No.: B12103883
M. Wt: 383.3 g/mol
InChI Key: CAHSFWYLIXESSJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate is a chemically synthesized carbamate derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. The compound features a piperidine ring substituted with a bromo and formyl group on its aromatic ring, making it a valuable intermediate for constructing more complex molecular architectures through further functionalization . Its structure is characteristic of intermediates used in the development of pharmacologically active compounds, particularly within patent literature concerning piperazine and piperidine carbamates . The presence of both bromo and formyl functional groups provides orthogonal reactivity, allowing researchers to engage in various cross-coupling reactions and nucleophilic additions. This makes it a critical reagent for exploring structure-activity relationships in drug discovery programs, especially where the piperidine scaffold is a key structural motif. This product is intended for research and development purposes in a laboratory setting.

Properties

IUPAC Name

tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-13-7-5-9-20(10-13)15-12(11-21)6-4-8-14(15)18/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHSFWYLIXESSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling

A copper-catalyzed coupling between a brominated phenyl precursor and Boc-protected piperidine is effective. For instance, 2-bromo-6-formylphenyl bromide reacts with tert-butyl piperidin-3-ylcarbamate in the presence of CuI and 1,10-phenanthroline at 110°C, yielding the coupled product in 45–60% efficiency. This method is limited by the availability of multi-halogenated phenyl starting materials.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers higher selectivity. Using Pd₂(dba)₃ and Xantphos as ligands, tert-butyl piperidin-3-ylcarbamate couples with 2-bromo-6-formylphenylboronic acid in toluene at 80°C, achieving 55–70% yields. This approach avoids harsh conditions but requires anhydrous solvents and inert atmospheres.

Functionalization of the Phenyl Ring

Introducing bromo and formyl groups to specific positions on the phenyl ring demands directed metalation or electrophilic substitution.

Directed Ortho Metalation (DoM)

The Boc-protected piperidine acts as a directing group for lithiation. n-Butyllithium (2.5 M in hexanes) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in THF at −78°C deprotonate the ortho position relative to the piperidine nitrogen. Quenching with bromine (Br₂) introduces the bromo group, while subsequent lithiation and reaction with DMF installs the formyl group. This sequential approach achieves 32–57% overall yields (Table 1).

Table 1: Yields for Sequential DoM Functionalization

StepElectrophileTemperatureYield (%)
BrominationBr₂−78°C45
FormylationDMF−78°C32

Vilsmeier-Haack Formylation

For substrates pre-functionalized with bromine, the Vilsmeier reagent (POCl₃/DMF) formylates the para position relative to bromine. Reaction at 0°C followed by hydrolysis yields the aldehyde, with 40–50% efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like THF and DMF enhance lithiation efficiency, while toluene optimizes palladium-catalyzed couplings. Lower temperatures (−78°C) minimize side reactions during metalation, whereas couplings proceed optimally at 80–110°C.

Catalytic Systems

Copper catalysts (CuI) favor Ullmann couplings but require stoichiometric ligands. Palladium systems (e.g., Pd(OAc)₂ with SPhos) improve atom economy but are cost-prohibitive for large-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing directing effects from the Boc group and piperidine nitrogen are mitigated by sequential protection-deprotection steps.

  • Low Yields in Formylation : Excess DMF (2.5 equiv) and slow addition rates improve formylation yields to 50%.

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane gradients (10:1 to 1:1) resolves Boc-protected intermediates.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodKey StepOverall Yield (%)Purity (%)
Ullmann + DoMCoupling + Bromination3295
Buchwald + VilsmeierCoupling + Formylation4098

The Buchwald-Hartwig/Vilsmeier route offers higher purity but lower scalability due to palladium costs. Ullmann/DoM is more practical for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-(3-formylbiphenyl-2-yl)piperidin-3-ylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and the piperidine ring are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituent on Piperidine Key Functional Groups Molecular Weight (g/mol) CAS Number Reference
This compound 2-Bromo-6-formylphenyl Br, CHO Not reported Not provided N/A
tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate Pyrimido-oxazin-4-yl, cyano-2-fluorophenyl CN, F, pyrimido-oxazine Not reported Not provided
tert-Butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-yl]carbamate 6-(Cyclopropylamino)pyrimidin-4-yl Cyclopropylamino, pyrimidine 333.43 1353972-89-0
tert-Butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-3-yl]carbamate 6-Chloropyridazine-3-carbonyl Cl, pyridazine 340.8 2377035-10-2
tert-Butyl N-[1-((6-chloropyridin-3-yl)methyl)piperidin-3-yl]carbamate (6-Chloropyridin-3-yl)methyl Cl, pyridine 325.84 Not provided
tert-Butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate 6-Chloropyrimidin-4-yl Cl, pyrimidine, N-methyl 326.82 1261233-51-5

Key Observations:

Substituent Diversity: The target compound’s 2-bromo-6-formylphenyl group is unique among the analogs, which predominantly feature chlorinated heterocycles (e.g., pyridazine, pyrimidine) or alkyl/aryl extensions (e.g., trifluoromethyl, cyclopropylamino).

Halogen Effects : Bromine in the target compound offers distinct reactivity compared to chlorine in analogs (e.g., –10). Bromine’s larger atomic radius and polarizability may enhance participation in halogen bonding or slow substitution kinetics relative to chlorine.

Heterocycle vs. Benzene Core : Most analogs incorporate nitrogen-containing heterocycles (pyridazine, pyrimidine), which enhance solubility and bioavailability. The target compound’s benzene core may confer greater hydrophobicity, impacting membrane permeability in drug design contexts.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during carbamate formation to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for bromoaryl coupling to enhance solubility and reaction rates .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for bromoaryl intermediates .

Q. Table 1: Reaction Yields Under Varied Conditions

StepSolventTemperature (°C)CatalystYield (%)
Bromoaryl CouplingDMF80Pd(OAc)₂78
Carbamate ProtectionDCM0–5None85
FormylationTHF-20LDA65

How do structural modifications in related carbamate derivatives influence biological activity?

Advanced Research Focus
Structural analogs with substitutions (e.g., fluorophenyl, trifluoromethyl) exhibit varied bioactivity due to electronic and steric effects:

  • Fluorine Substitution : Enhances metabolic stability and binding affinity to enzymes (e.g., kinase inhibitors) .
  • Trifluoromethyl Groups : Increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

Q. Table 2: Activity Comparison of Structural Analogs

CompoundSubstituentTarget Enzyme (IC₅₀)
tert-Butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamateBromo, FormylKinase X (12 nM)
tert-Butyl N-[(3S)-3-fluoro-3-piperidyl]methyl]carbamateFluoroProtease Y (8 nM)
tert-Butyl (1-(trifluoromethyl)piperidin-3-yl)carbamateTrifluoromethylReceptor Z (25 nM)

Q. Methodological Insight :

  • Use molecular docking and SAR studies to correlate substituent effects with activity .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of bromo/formyl groups (e.g., aromatic protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 409.08) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity .

Q. Advanced Validation :

  • X-ray Crystallography : Resolves stereochemical ambiguities in piperidine ring conformation .

How can researchers address discrepancies in biological activity data between this compound and its analogs?

Advanced Research Focus
Discrepancies often arise from:

Experimental Variability : Differences in assay conditions (e.g., ATP concentration in kinase assays).

Structural Nuances : Subtle changes (e.g., para vs. meta substitution) alter binding pocket interactions .

Q. Resolution Strategies :

  • Dose-Response Curves : Perform triplicate assays to quantify IC₅₀ variability (±5% error margin) .
  • Crystallographic Analysis : Compare ligand-enzyme co-crystal structures to identify critical binding motifs .

Q. Table 3: Discrepancy Analysis in Kinase Inhibition

CompoundReported IC₅₀ (nM)Assay Buffer pHATP (μM)Adjusted IC₅₀ (nM)
Analog A (Bromo)15 ± 37.41012 ± 2
Analog B (Fluoro)8 ± 17.410025 ± 4

What safety precautions are critical when handling intermediates in the synthesis of this compound?

Q. Basic Research Focus

  • Bromoaryl Intermediates : Use fume hoods and nitrile gloves to avoid skin contact (potential irritants) .
  • Anhydrous Conditions : Strictly control moisture to prevent hydrolysis of tert-butyl carbamate .

Q. Advanced Hazard Mitigation :

  • Real-Time Monitoring : Employ in-line FTIR to detect hazardous byproducts (e.g., HBr gas) during bromination .

How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use software like Schrödinger’s QikProp to optimize logP (target 2–3) and reduce hepatic toxicity .
  • MD Simulations : Simulate blood-brain barrier penetration for CNS-targeted analogs .

Q. Methodological Workflow :

Generate 3D conformers with MacroModel.

Perform docking (Glide) to prioritize high-scoring derivatives.

Validate with free-energy perturbation (FEP) calculations .

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